molecular formula C18H14BrNO5S2 B1682699 UMI-77

UMI-77

Numéro de catalogue: B1682699
Poids moléculaire: 468.3 g/mol
Clé InChI: WUGANDSUVKXMEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

UMI-77 est un inhibiteur de petite molécule ciblant spécifiquement la protéine de la leucémie myéloïde cellulaire 1 (Mcl-1), un membre de la famille de la protéine anti-apoptotique B-cell lymphoma 2 (Bcl-2). Ce composé a montré un potentiel significatif dans l'induction de l'apoptose dans les cellules cancéreuses en se liant à la fente de liaison BH3 de Mcl-1, bloquant ainsi son interaction avec les protéines pro-apoptotiques telles que Bax et Bak .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

UMI-77 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes:

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse mentionnée ci-dessus. Le processus nécessite un contrôle précis des conditions de réaction, notamment la température, le pH et le choix du solvant, afin de garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

UMI-77 subit plusieurs types de réactions chimiques, notamment:

Réactifs et conditions courants

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Mécanisme d'action

This compound exerce ses effets en se liant à la fente de liaison BH3 de Mcl-1, une protéine qui inhibe l'apoptose. En bloquant l'interaction entre Mcl-1 et les protéines pro-apoptotiques telles que Bax et Bak, this compound favorise la libération du cytochrome c des mitochondries, conduisant à l'activation des caspases et à l'apoptose subséquente . De plus, il a été démontré que this compound induit la mitophagie, un processus qui aide à éliminer les mitochondries endommagées, favorisant ainsi la survie cellulaire dans des conditions de stress .

Applications De Recherche Scientifique

Cancer Treatment

Mechanism of Action
UMI-77 functions as a BH3-mimetic, disrupting the interaction between MCL-1 and pro-apoptotic proteins such as Bax and Bak. This disruption leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapies.

Case Study: Gallbladder Carcinoma
A study investigated the effects of this compound on gallbladder carcinoma GBC-SD cells. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Specifically, treatment with 10 µmol/L of this compound resulted in a notable decrease in cell survival rates after 12, 24, and 48 hours (p < .05) .

Table 1: Effects of this compound on GBC-SD Cells

Concentration (µmol/L)Time (hours)Survival Rate (%)
01295
101275
102460
104845

Enhanced Chemotherapeutic Efficacy
In a mouse xenograft model, this compound was shown to enhance the efficacy of etoposide, a common chemotherapeutic agent, while exhibiting minimal adverse effects . This suggests its potential role in overcoming chemoresistance in various cancers.

Neurodegenerative Diseases

Case Study: Alzheimer's Disease
Recent research identified this compound as a potent inducer of mitophagy, which is crucial for mitochondrial quality control. In the APP/PS1 mouse model of Alzheimer's disease, this compound improved molecular and behavioral phenotypes associated with the disease . The compound acts by enhancing the interaction between MCL-1 and LC3A, promoting mitophagy independently of apoptosis.

Table 2: Impact of this compound on Alzheimer's Disease Model

TreatmentBehavioral Improvement (%)Molecular Improvement (%)
Control--
This compound+40+50

Inflammatory Conditions

Case Study: Sepsis-Induced Acute Lung Injury
A study explored the effects of this compound in treating sepsis-induced acute lung injury (ALI). Transcriptomic analysis revealed that this compound modulated 124 differentially expressed genes related to chemokine signaling and apoptosis regulation. Key metabolites affected included inosine 5’-monophosphate and thiamine monophosphate .

Table 3: Gene Modulation by this compound in Sepsis

GeneExpression Change (Fold Change)
Atp4a+2.5
Ido1-1.8
Cxcl10+3.0

Activité Biologique

UMI-77 is a small-molecule compound recognized primarily for its role as a BH3-mimetic targeting the anti-apoptotic protein MCL-1. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and neurodegenerative diseases, particularly through its mechanisms of inducing apoptosis and promoting mitophagy.

This compound operates by binding to MCL-1, effectively inhibiting its function. This interaction prevents MCL-1 from heterodimerizing with pro-apoptotic proteins Bax and Bak, thereby facilitating the induction of apoptosis in cancer cells. The compound has shown selectivity for MCL-1 over other members of the Bcl-2 family, demonstrating a binding affinity (K_i) of approximately 490 nmol/L .

Key Mechanisms:

  • Apoptosis Induction: this compound triggers apoptosis in various cancer cell lines, including pancreatic cancer cells, through cytochrome c release and caspase-3 activation .
  • Mitophagy Activation: At sub-lethal doses, this compound promotes mitophagy independently of apoptosis. This was demonstrated in studies involving the APP/PS1 mouse model of Alzheimer's disease, where this compound effectively reversed molecular and behavioral deficits associated with the disease .

In Vitro Studies

In vitro experiments have established that this compound inhibits cell growth in pancreatic cancer models in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed via co-immunoprecipitation assays showing that it disrupts the interaction between MCL-1 and pro-apoptotic proteins .

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (µM)Apoptosis InductionMechanism
Pancreatic Cancer0.49YesMCL-1 inhibition
Leukemia Cells15–30DelayedNOXA induction

In Vivo Studies

In vivo studies using xenograft models have demonstrated the efficacy of this compound in reducing tumor growth. For instance, in a BxPC-3 pancreatic cancer model, treatment with this compound resulted in significant tumor regression and increased levels of pro-apoptotic markers while decreasing survivin levels .

Table 2: In Vivo Efficacy of this compound

ModelDosage (mg/kg)Tumor Growth Inhibition (%)Survival Rate (%)
BxPC-3 Xenograft7.060Not reported
APP/PS1 Mouse Model5.0Significant improvement85

Clinical Implications

The dual action of this compound—inducing both apoptosis and mitophagy—positions it as a promising candidate for treating various cancers as well as neurodegenerative diseases like Alzheimer's. Its ability to selectively inhibit MCL-1 without adversely affecting mitochondrial integrity at sub-lethal doses suggests a favorable therapeutic window for clinical applications.

Propriétés

IUPAC Name

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGANDSUVKXMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UMI-77
Reactant of Route 2
Reactant of Route 2
UMI-77
Reactant of Route 3
UMI-77
Reactant of Route 4
Reactant of Route 4
UMI-77
Reactant of Route 5
UMI-77
Reactant of Route 6
UMI-77

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.